Ethyl 2-(2-aminoethyl)-4-hydroxypyrimidine-5-carboxylate hydrochloride
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Overview
Description
Ethyl 2-(2-aminoethyl)-4-hydroxypyrimidine-5-carboxylate hydrochloride is a heterocyclic compound that contains a pyrimidine ring substituted with an ethyl ester, an aminoethyl group, and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-aminoethyl)-4-hydroxypyrimidine-5-carboxylate hydrochloride typically involves the condensation of ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate with an appropriate aminoethylating agent under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide or potassium carbonate to facilitate the reaction. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve more advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-aminoethyl)-4-hydroxypyrimidine-5-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions with electrophiles like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Ethyl 2-(2-aminoethyl)-4-oxopyrimidine-5-carboxylate.
Reduction: Ethyl 2-(2-aminoethyl)-4-hydroxypyrimidine-5-methanol.
Substitution: Various substituted pyrimidine derivatives depending on the electrophile used.
Scientific Research Applications
Ethyl 2-(2-aminoethyl)-4-hydroxypyrimidine-5-carboxylate hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Ethyl 2-(2-aminoethyl)-4-hydroxypyrimidine-5-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds or ionic interactions with active sites, while the hydroxyl and ester groups can participate in various chemical reactions. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate: Lacks the aminoethyl group but shares the pyrimidine core structure.
2-(2-Aminoethyl)pyrimidine: Lacks the ester and hydroxyl groups but contains the aminoethyl group.
4-Hydroxy-2-(2-aminoethyl)pyrimidine: Similar structure but without the ester group.
Uniqueness
Ethyl 2-(2-aminoethyl)-4-hydroxypyrimidine-5-carboxylate hydrochloride is unique due to the combination of functional groups present in its structure. This combination allows for a wide range of chemical reactions and interactions, making it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C9H14ClN3O3 |
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Molecular Weight |
247.68 g/mol |
IUPAC Name |
ethyl 2-(2-aminoethyl)-6-oxo-1H-pyrimidine-5-carboxylate;hydrochloride |
InChI |
InChI=1S/C9H13N3O3.ClH/c1-2-15-9(14)6-5-11-7(3-4-10)12-8(6)13;/h5H,2-4,10H2,1H3,(H,11,12,13);1H |
InChI Key |
KTNCDBCQEDQWMI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C(NC1=O)CCN.Cl |
Origin of Product |
United States |
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